molecular formula C13H20O2Si B11741458 [(4-Ethenylphenyl)diethoxymethyl]silane

[(4-Ethenylphenyl)diethoxymethyl]silane

Cat. No.: B11741458
M. Wt: 236.38 g/mol
InChI Key: YQHZEYACPXOOID-UHFFFAOYSA-N
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Description

[(4-Ethenylphenyl)diethoxymethyl]silane (CAS 830329-58-3) is an organosilicon compound with the molecular formula C14H22O2Si and a molecular weight of 250.409 g/mol . This reagent features a hybrid molecular structure containing both hydrolyzable ethoxy groups and a reactive 4-ethenylphenyl organic moiety, characteristic of silane coupling agents . Its fundamental mechanism involves the hydrolysis of ethoxy groups to form reactive silanols that can condense with inorganic surfaces (e.g., glass, metals, fillers), while the vinylbenzyl group provides organic reactivity for incorporation into polymer networks . This dual functionality makes it particularly valuable in materials science for developing advanced composites, surface modifications, and functional polymers. In research applications, this silane derivative serves as a key component in photosensitive resin compositions and electronic materials . It functions as an adhesion promoter and surface modification agent in thin-film technologies for display devices, including liquid crystal alignment layers and insulation films . The compound enables covalent bonding between organic and inorganic phases in composite materials, enhancing mechanical properties, electrical performance, and environmental durability . Researchers also utilize it to synthesize functionalized polymers with tailored interfaces, improve filler dispersion in reinforced plastics, and develop specialized coatings with enhanced substrate adhesion . The reagent is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, including use in well-ventilated areas and appropriate personal protective equipment. Technical specifications should be verified prior to use in critical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

[(4-ethenylphenyl)-diethoxymethyl]silane

InChI

InChI=1S/C13H20O2Si/c1-4-11-7-9-12(10-8-11)13(16,14-5-2)15-6-3/h4,7-10H,1,5-6H2,2-3,16H3

InChI Key

YQHZEYACPXOOID-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=C)(OCC)[SiH3]

Origin of Product

United States

Synthesis Methodologies and Precursor Design

Strategies for the Introduction of the (4-Ethenylphenyl) Group

The introduction of the 4-ethenylphenyl (or styryl) group onto a silicon atom is a key step in the synthesis of the target compound. Various strategies have been developed to achieve this, with Grignard reagent-based approaches being a prominent and widely utilized method.

Grignard Reagent-Based Approaches

The reaction of a Grignard reagent with a suitable silane (B1218182) electrophile is a classic and versatile method for the formation of silicon-carbon bonds. gelest.com In the context of synthesizing [(4-Ethenylphenyl)diethoxymethyl]silane, this involves the preparation of a styryl magnesium halide and its subsequent reaction with a diethoxymethyl(halo)silane or a related precursor.

The successful synthesis of the target silane via the Grignard route is highly dependent on the efficient formation of the styryl magnesium halide, typically 4-vinylphenyl magnesium bromide. The formation of this Grignard reagent is a surface reaction, and its mechanism can involve radical intermediates. alfredstate.edu The optimization of reaction conditions is crucial to maximize the yield and minimize side reactions, such as homocoupling (Wurtz-type reaction).

Key parameters that are typically optimized include the choice of solvent, temperature, and the method of magnesium activation. Tetrahydrofuran (THF) is a commonly used solvent for the formation of Grignard reagents. It is important to maintain a controlled temperature during the formation of the Grignard reagent; a patent suggests that the temperature should not exceed 15°C to ensure high selectivity and yield. google.com

ParameterConditionRationale
Halide Precursor 4-BromostyreneCommonly used due to the favorable reactivity of aryl bromides in Grignard formation.
Magnesium Magnesium turningsHigh surface area facilitates the reaction. Activation with iodine or 1,2-dibromoethane (B42909) is common.
Solvent Tetrahydrofuran (THF)Effectively solvates the Grignard reagent, enhancing its stability and reactivity.
Initiation Iodine crystal or 1,2-dibromoethaneTo activate the magnesium surface and initiate the reaction.
Temperature 0-15°CLower temperatures can minimize the formation of byproducts from side reactions. google.com
Addition Rate Slow, dropwise addition of halideTo maintain a controlled reaction rate and prevent excessive heat generation.

This table is generated based on general principles of Grignard reagent formation and specific details from related literature.

Once the styryl magnesium bromide is prepared, it is reacted with a suitable diethoxymethylsilane (B37029) precursor. While diethoxymethylchlorosilane would be a direct choice, the use of chlorine-free alkoxy silanes, such as tetraalkoxysilanes, has been shown to improve the selectivity of the substitution reaction and lead to higher yields. google.com The high reactivity of chlorosilanes can negatively impact the selectivity of the reaction.

The reaction involves the nucleophilic attack of the styryl Grignard reagent on the silicon atom of the diethoxymethylsilane, displacing a halide or an alkoxy group. When using a tetraalkoxysilane like tetramethoxysilane (B109134) as a precursor, the reaction temperature is initially kept low (e.g., 0-5°C) during the addition of the silane to the Grignard reagent solution. google.com Subsequently, the temperature is raised to ensure complete substitution.

ParameterConditionRationale
Silane Precursor Tetramethoxysilane or TetraethoxysilaneChlorine-free precursors can lead to higher selectivity and yield. google.com
Solvent Diethyl ether or THFCommon solvents for Grignard reactions.
Temperature Initial: 0-5°C; Final: 45°CLow initial temperature to control the exothermic reaction, followed by heating to drive the reaction to completion. google.com
Stoichiometry Controlled ratio of Grignard to silaneTo favor the formation of the mono-substituted product.
Work-up Aqueous ammonium (B1175870) chloride quenchTo decompose any unreacted Grignard reagent and facilitate product isolation.

This table is generated based on a specific example from a patent describing the reaction of styryl magnesium bromide with tetramethoxysilane. google.com

A patent describes the reaction of styryl magnesium bromide with tetramethoxysilane in diethyl ether. The silane is added to the Grignard reagent at 2°C, with the temperature not exceeding 15°C. The reaction mixture is then heated to 45°C to achieve complete substitution. This process yields a mixture of p-vinylphenyl trimethoxysilane, bis-(p-vinylphenyl) dimethoxysilane, and tris-(p-vinylphenyl) methoxysilane, from which the desired monosubstituted product can be isolated. google.com

Direct Synthesis Routes for (4-Ethenylphenyl)silanes

Direct synthesis routes offer an alternative to the Grignard-based methods, often providing advantages in terms of functional group tolerance and reaction conditions. One of the most significant direct methods is the hydrosilylation of alkynes.

Hydrosilylation involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex. For the synthesis of this compound, this would involve the reaction of 4-ethynylbenzene (phenylacetylene) with diethoxymethylsilane. Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed for such transformations. mdpi.com The regioselectivity of the hydrosilylation of terminal alkynes can lead to the formation of both α- and β-isomers.

CatalystSilaneSubstrateProduct(s)SelectivityReference
Karstedt's catalystDiethoxymethylsilane4-EthynylbenzeneThis compoundVaries depending on conditions mdpi.com
Rhodium complexesTriethoxysilane (B36694)Aryl iodides/bromidesAryltriethoxysilanesHigh yield organic-chemistry.org
Iron complexesPhenylsilane4-Methylstyrene4-Methylphenyl(phenyl)silaneUp to 98% yield nih.gov

This table presents a comparative overview of different hydrosilylation catalysts and their applications in related reactions.

Exploration of Alternative Synthetic Pathways

Beyond Grignard and direct hydrosilylation methods, other synthetic pathways have been explored for the formation of aryl-silicon bonds, which could be adapted for the synthesis of this compound. These methods often utilize transition metal catalysis to couple an aryl halide with a silylating agent.

Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the silylation of aryl chlorides. organic-chemistry.org These methods can tolerate a variety of functional groups. Another approach involves the rhodium-catalyzed silylation of aryl iodides and bromides with triethoxysilane in the presence of a base, which often eliminates the need for protecting groups. organic-chemistry.org

Mechanistic Investigations of this compound Synthesis

The mechanism of the Grignard reaction with alkoxysilanes has been the subject of kinetic studies. It is proposed that the reaction proceeds through the replacement of a solvent molecule at the magnesium center by the silane, followed by a rearrangement of the resulting complex to form the products. researchgate.net The transition state is believed to involve a four-centered intermediate.

Kinetic investigations have revealed that the inductive effect of the substituents on the silicon atom plays a more significant role in controlling the rate of substitution than steric hindrance. researchgate.net However, steric effects are more pronounced in reactions with alkoxysilanes compared to chlorosilanes, suggesting a later transition state for the former due to the poorer leaving group ability of the alkoxy group. researchgate.net

In the specific case of the reaction between styryl magnesium bromide and a diethoxymethyl(alkoxy)silane, the mechanism likely involves the coordination of the magnesium atom to an oxygen atom of the alkoxy group, facilitating the nucleophilic attack of the styryl carbanion on the silicon center. This leads to the displacement of an alkoxy group and the formation of the desired Si-C bond.

Reaction Intermediates and Transition States in Formation Pathways

The formation of this compound via the Grignard reaction proceeds through a series of well-defined intermediates and transition states. The reaction with alkoxysilanes is understood to involve the replacement of a donor solvent molecule at the magnesium center by the silane, followed by the rearrangement of this complex to the products through a four-center transition state. organic-chemistry.org Large negative activation entropies associated with these reactions are consistent with the formation of such cyclic transition states. organic-chemistry.org The alkoxy group is a poor leaving group in nucleophilic substitution at silicon, suggesting that the transition state occurs relatively late in the reaction coordinate, making the reaction more susceptible to steric effects. rsc.org

In the context of the Grignard reaction, the mechanism involves the nucleophilic attack of the carbanionic carbon of the 4-vinylphenylmagnesium bromide on the electrophilic silicon atom of the diethoxymethyl-substituted silane. This attack is facilitated by the coordination of the magnesium atom to the oxygen of the ethoxy group, which polarizes the Si-O bond and makes the silicon more susceptible to nucleophilic attack. The transition state is believed to involve a four-membered ring structure incorporating the magnesium atom, the carbon of the Grignard reagent, the silicon atom, and the leaving group (either a chloride or an ethoxy group).

For the hydrosilylation pathway, the Chalk-Harrod mechanism is a widely accepted model for platinum-catalyzed reactions. This mechanism involves several key steps:

Oxidative addition of the Si-H bond of diethoxymethylsilane to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

Coordination of the alkyne (4-ethynylstyrene) to the platinum center.

Migratory insertion of the alkyne into the Pt-H bond, which can occur in two ways, leading to different regioisomers.

Reductive elimination of the final product, this compound, regenerating the platinum(0) catalyst.

The regioselectivity of the hydrosilylation is a critical aspect, and the nature of the catalyst and substrate can influence the formation of the desired isomer.

Stereochemical Considerations in Synthesis

The synthesis of this compound does not inherently create a stereocenter at the silicon atom if the starting materials are achiral. However, if the synthetic strategy were to be modified to include a chiral center, for instance, by introducing a third different substituent on the silicon atom, then stereochemical control would become a significant consideration.

The asymmetric synthesis of chiral organosilicon compounds is an active area of research, with transition metal-catalyzed stereoselective C-H activation and silylation being a prominent approach. rsc.org These methods often employ a transition metal salt as a catalyst in conjunction with a chiral ligand to induce enantioselectivity. rsc.org

In the context of a hypothetical chiral analogue of this compound, several strategies could be envisioned to control the stereochemistry:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily incorporated into one of the precursors to direct the stereoselective formation of the new stereocenter.

Chiral Catalysts: In a hydrosilylation approach, the use of a chiral platinum or rhodium catalyst could induce facial selectivity in the addition of the Si-H bond across the alkyne, leading to an enantiomerically enriched product.

Chiral Reagents: A stoichiometric chiral reagent could be used to effect the key bond-forming step with stereocontrol.

The stereochemical outcome of Grignard reactions at silicon can result in either retention or inversion of configuration, depending on the leaving group, the nucleophile, and the solvent. rsc.org However, without a pre-existing chiral center at the silicon, this is not a factor in the synthesis of the title compound. Should a synthetic route be designed that involves the resolution of a racemic intermediate or the use of a chiral precursor, the stereochemical integrity throughout the reaction sequence would need to be carefully monitored.

Hydrolysis and Condensation Chemistry of Diethoxymethylsilane Moieties

Fundamental Mechanisms of Alkoxysilane Hydrolysis

The hydrolysis of alkoxysilanes, such as the diethoxymethyl moiety in [(4-Ethenylphenyl)diethoxymethyl]silane, is the initial and often rate-determining step in the sol-gel process. This reaction involves the cleavage of the silicon-alkoxide bond (Si-OR) and the formation of a silicon-hydroxyl bond (Si-OH), known as a silanol (B1196071). The mechanism of this nucleophilic substitution reaction is highly dependent on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis Kinetics and Reaction Pathways (SN1 Mechanism)

Under acidic conditions, the hydrolysis of alkoxysilanes is thought to proceed through a unimolecular nucleophilic substitution (SN1) mechanism. nih.govtandfonline.com The reaction is initiated by the rapid protonation of an alkoxide oxygen atom, which makes the alkoxy group a better leaving group (an alcohol). nih.govunm.edu This is followed by the slow, rate-determining step of the departure of the alcohol molecule, leading to the formation of a highly reactive, positively charged, five-coordinate silicon intermediate, often referred to as a siliconium ion. tandfonline.commasterorganicchemistry.com This intermediate is then rapidly attacked by water to yield the silanol and a proton.

The reaction sequence can be summarized as follows:

Protonation: R'Si(OR)₃ + H₃O⁺ ⇌ R'Si(OR)₂(O⁺HR) + H₂O (fast)

Dissociation (rate-determining): R'Si(OR)₂(O⁺HR) → [R'Si(OR)₂]⁺ + ROH (slow)

Nucleophilic Attack by Water: [R'Si(OR)₂]⁺ + H₂O → R'Si(OR)₂(OH) + H⁺ (fast)

The kinetics of acid-catalyzed hydrolysis are typically first-order with respect to the silane (B1218182) and first-order with respect to the acid concentration. tandfonline.com The rate of this reaction is influenced by the stability of the siliconium intermediate. Electron-donating groups attached to the silicon atom can stabilize this positive intermediate, thereby increasing the reaction rate. unm.edu

Base-Catalyzed Hydrolysis Kinetics and Reaction Pathways (SN2-Si Mechanism)

In basic media, the hydrolysis of alkoxysilanes follows a bimolecular nucleophilic substitution (SN2-Si) mechanism. nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol (SiO⁻) on the silicon atom. nih.govunm.edu This attack leads to the formation of a five-coordinate, negatively charged intermediate (a pentacoordinate transition state). nih.govingentaconnect.com This is followed by the rapid departure of the leaving group, an alkoxide ion (RO⁻), which is subsequently protonated by water to form an alcohol.

The reaction pathway is as follows:

Nucleophilic Attack: R'Si(OR)₃ + OH⁻ → [R'Si(OR)₃(OH)]⁻ (slow)

Leaving Group Departure: [R'Si(OR)₃(OH)]⁻ → R'Si(OR)₂(OH) + RO⁻ (fast)

Protonation: RO⁻ + H₂O → ROH + OH⁻ (fast)

The rate of base-catalyzed hydrolysis is generally first-order in both silane and hydroxide ion concentration. nih.gov In contrast to the acid-catalyzed mechanism, electron-withdrawing groups attached to the silicon atom increase the electrophilicity of the silicon, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. unm.edu

Influence of Steric and Inductive Factors on Hydrolysis Rates

Both steric and inductive (electronic) factors of the substituents on the silicon atom significantly affect the rates of hydrolysis under both acidic and basic conditions. nih.govunm.edu

Inductive Effects: The electron-donating or electron-withdrawing nature of the substituents influences the stability of the transition states in both mechanisms.

In acid-catalyzed hydrolysis (SN1) , electron-donating groups (like alkyl groups) stabilize the positively charged siliconium intermediate, thus accelerating the reaction. unm.edu

In base-catalyzed hydrolysis (SN2-Si) , electron-withdrawing groups increase the positive partial charge on the silicon atom, making it more susceptible to nucleophilic attack by OH⁻, thereby increasing the rate. unm.edu For this compound, the 4-ethenylphenyl group is generally considered to be electron-withdrawing, which would be expected to accelerate base-catalyzed hydrolysis.

Steric Factors: The size of the substituents on the silicon atom can hinder the approach of the nucleophile (in base-catalyzed hydrolysis) or affect the stability of the transition state. researchgate.net Larger, bulkier alkoxy groups (e.g., propoxy vs. methoxy) generally lead to slower hydrolysis rates due to increased steric hindrance. researchgate.net Similarly, bulky organic substituents on the silicon atom can also slow down the reaction. nih.gov In the case of this compound, the diethoxy groups are bulkier than methoxy (B1213986) groups, and the 4-ethenylphenyl group is larger than a simple alkyl chain, both of which would sterically hinder the hydrolysis reaction to some extent.

FactorEffect on Acid-Catalyzed Hydrolysis (SN1)Effect on Base-Catalyzed Hydrolysis (SN2-Si)Expected Influence of Substituents in this compound
Electron-Donating Groups (e.g., methyl)Increase RateDecrease RateMethyl group would slightly increase the acid-catalyzed rate and decrease the base-catalyzed rate.
Electron-Withdrawing Groups (e.g., 4-ethenylphenyl)Decrease RateIncrease Rate4-Ethenylphenyl group would decrease the acid-catalyzed rate and increase the base-catalyzed rate.
Steric Bulk of Alkoxy Groups (e.g., ethoxy)Decrease RateDecrease RateDiethoxy groups would lead to a slower hydrolysis rate compared to dimethoxy groups.
Steric Bulk of Organic Substituent (e.g., 4-ethenylphenyl)Decrease RateDecrease RateThe bulky 4-ethenylphenyl group would sterically hinder the reaction.

Silanol Condensation Mechanisms and Oligomerization

Following hydrolysis, the resulting silanol groups can undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of dimers, oligomers, and eventually a cross-linked network. The condensation process can proceed through two primary pathways: alcoxolation and oxolation.

Alcoxolation Pathways

Alcoxolation, also known as alcohol condensation, involves the reaction between a silanol group and an unhydrolyzed alkoxy group, eliminating an alcohol molecule.

Si-OH + RO-Si → Si-O-Si + ROH

This pathway is more prevalent when the hydrolysis reaction is incomplete or when there is a high concentration of unhydrolyzed alkoxysilane. The rate of alcoxolation is generally slower than that of oxolation and is influenced by the same factors that affect hydrolysis, such as pH and steric hindrance.

Oxolation Pathways

Oxolation, or water condensation, occurs through the reaction of two silanol groups, eliminating a water molecule.

Si-OH + HO-Si → Si-O-Si + H₂O

This is the predominant condensation pathway when the hydrolysis is nearly complete, and the concentration of silanol groups is high. The mechanism of oxolation is also pH-dependent.

Under acidic conditions , one silanol is protonated, making it more susceptible to nucleophilic attack by another neutral silanol.

Under basic conditions , one silanol is deprotonated to form a silanolate anion (Si-O⁻), which then acts as a strong nucleophile, attacking a neutral silanol.

The rate of condensation is at a minimum around the isoelectric point of silica (B1680970) (pH ≈ 2-3). unm.edu Below this pH, acid-catalyzed condensation dominates, while above it, base-catalyzed condensation is more significant. The structure of the resulting polysiloxane network is also influenced by the condensation conditions. Acid-catalyzed condensation tends to produce more linear or lightly branched polymers, while base-catalyzed condensation leads to more highly branched and cross-linked structures. nih.gov

PathwayReactantsProductByproductFavored Conditions
AlcoxolationSilanol (Si-OH) + Alkoxysilane (Si-OR)Siloxane (Si-O-Si)Alcohol (ROH)Incomplete hydrolysis, high alkoxysilane concentration
OxolationSilanol (Si-OH) + Silanol (Si-OH)Siloxane (Si-O-Si)Water (H₂O)Complete hydrolysis, high silanol concentration

Olation Pathways

While oxolation (formation of Si-O-Si bridges) is the primary condensation pathway for silanols, olation is another competitive mechanism that can occur, particularly with metal alkoxides. researchgate.net In the broader context of sol-gel chemistry, olation involves the formation of a metal-hydroxy bridge (M-OH-M) between two metal centers through the elimination of a water or alcohol molecule. For silicon-based systems, this pathway is less common than oxolation. The condensation process for silanes predominantly proceeds through the formation of siloxane bonds. journalcsij.com The main condensation reactions are either water-producing (reaction between two silanols) or alcohol-producing (reaction between a silanol and an alkoxy group). mdpi.com

Formation of Siloxane Bridges (Si-O-Si)

The formation of a stable siloxane (Si-O-Si) backbone is the defining step of the condensation process. mdpi.com This occurs when reactive silanol intermediates, generated during hydrolysis, react with each other or with remaining ethoxy groups. mdpi.com The strong silicon-oxygen bond, with an energy of approximately 100 kcal/mol, imparts significant thermal and chemical stability to the resulting polymer. mdpi.com

The two primary condensation reactions are:

Water Condensation: Two silanol groups react to form a siloxane bridge and a water molecule.

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O mdpi.com

Alcohol Condensation: A silanol group reacts with an unhydrolyzed ethoxy group, yielding a siloxane bridge and an ethanol (B145695) molecule.

≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH mdpi.com

Because this compound is a difunctional silane (possessing two hydrolyzable ethoxy groups), its condensation primarily leads to the formation of linear polysiloxane chains or cyclic structures, rather than the highly cross-linked three-dimensional networks seen with tri- or tetra-functional silanes. nih.gov

Impact of Reaction Parameters on Hydrolysis and Condensation Rates

The kinetics of both hydrolysis and condensation are highly sensitive to several reaction parameters, which in turn dictate the structure and properties of the final polysiloxane material. nih.gov

Effect of pH and Catalyst Type

The pH of the reaction medium is a critical factor that governs the relative rates of hydrolysis and condensation. researchgate.netunm.edu Acidic and basic conditions catalyze the reactions through different mechanisms. journalcsij.com

Acidic Conditions (pH < 7): Hydrolysis is rapid and typically follows an SN1-type mechanism, where the ethoxy group is protonated, making it a better leaving group. journalcsij.comndhu.edu.tw Condensation, however, is significantly slower under acidic conditions. researchgate.net This kinetic profile favors the formation of extended, weakly branched polymer chains. unm.edu The reaction rate increases as the pH decreases further from neutral. unm.edu

Basic Conditions (pH > 7): Both hydrolysis and condensation rates are accelerated. The hydrolysis proceeds via an SN2-type mechanism involving the nucleophilic attack of a hydroxide ion on the silicon atom. journalcsij.comndhu.edu.tw The condensation rate is also high, leading to more compact, highly branched, and particulate structures often described as colloidal. unm.edu

Neutral Conditions (pH ≈ 7): The rates of both hydrolysis and condensation are at their minimum. afinitica.com

The choice of catalyst has a pronounced effect on gelation time, as illustrated by the data for tetraethoxysilane (TEOS) hydrolysis.

CatalystConcentration (mol/mol TEOS)Initial pHGelation Time (h)
HF0.052.05
HCl0.051.775-80
H₂SO₄0.051.780-85
CH₃COOH0.053.9130-140
NH₃0.0510.660-65

Table 1: Effect of different catalysts on the initial pH and gelation time for TEOS hydrolyzed with 4 equivalents of water. unm.edu

Influence of Water-to-Silane Molar Ratio and Solvent System

The stoichiometry of water to the silane precursor, known as the water-to-silane molar ratio (R), is a key parameter in the sol-gel process. nih.gov For the complete hydrolysis of a diethoxysilane, a minimum R value of 2.0 is theoretically required. However, higher ratios are often employed to ensure complete reaction and influence the final polymer structure. epo.org Low R values in acidic conditions tend to produce linear polymers, while high R values in basic conditions promote the formation of more condensed, particle-like structures. unm.edu

Since organoalkoxysilanes are often immiscible with water, a co-solvent is typically required to create a homogeneous reaction medium. mdpi.com Low molecular weight alcohols, such as ethanol or methanol, are commonly used. The solvent system can influence reaction kinetics; for instance, the presence of ethanol can delay the hydrolysis rate of some silanes. csic.es

Temperature Effects on Reaction Kinetics

SilanepHActivation Energy (Ea) (kJ/mol)
Methyltriethoxy silane (MTES)3.1357.61
Methyltriethoxy silane (MTES)3.8397.84
Tetraethoxy silane (TEOS)3.1331.52

Table 2: Activation energies for the hydrolysis of different ethoxysilanes at various pH values, illustrating the influence of temperature and pH on reaction kinetics. nih.gov

Role in Sol-Gel Processing and Siloxane Network Formation

This compound serves as a versatile precursor in sol-gel processing to create organic-inorganic hybrid materials. osti.gov The sol-gel process involves the controlled hydrolysis and condensation of the silane in a liquid medium to first form a "sol" (a colloidal suspension of polymers) and subsequently a "gel" (a continuous solid network enclosing the liquid phase). ndhu.edu.twmdpi.com

The presence of the non-hydrolyzable organic groups—the (4-ethenylphenyl) and methyl substituents—is central to its function. These groups are covalently incorporated into the final polysiloxane network, imparting properties of both organic polymers (e.g., flexibility, functionality) and inorganic glasses (e.g., thermal stability). mdpi.com The difunctional nature of this specific silane results in a predominantly linear or cyclic, less cross-linked siloxane network. nih.gov This structure can result in materials that are more flexible than those derived from tri- or tetra-functional silanes.

Furthermore, the ethenyl (vinyl) group on the phenyl ring provides a reactive site for subsequent organic polymerization reactions (e.g., free-radical polymerization). This allows for a secondary cross-linking step, enabling the formation of complex, interpenetrating organic-inorganic polymer networks with tailored properties for advanced applications.

Mechanisms of Gelation and Network Development

The transition from a solution of individual silane molecules (a 'sol') to a continuous solid network ('gel') is a complex process driven by the ongoing hydrolysis and condensation reactions. The development of the network can be conceptualized in several stages:

Hydrolysis and Oligomerization: Upon addition of water and a catalyst, the diethoxymethylsilyl moieties of this compound begin to hydrolyze. The resulting silanols are unstable and quickly condense to form small oligomers, which can be linear or cyclic in structure. researchgate.net The rate of hydrolysis is generally faster than condensation under acidic conditions, which tends to produce more linear, lightly branched polymers. scispace.com Conversely, basic conditions promote a faster condensation rate, leading to more compact, highly branched, and cluster-like structures. osti.gov

Particle Growth and Aggregation: As condensation continues, these initial oligomers grow in size and complexity. In many sol-gel systems, this leads to the formation of discrete, nanometer-scale particles. These primary particles continue to react and collide, linking together through the formation of further siloxane bonds.

Gelation: Gelation occurs at the "gel point," which is the critical moment when a single, sample-spanning network molecule is formed. osti.gov At this stage, the viscosity of the solution increases dramatically, and the material transitions from a liquid sol to an elastic solid gel. The gel network immobilizes the solvent within its porous structure.

A unique feature of this compound is its dual functionality. In addition to the inorganic network formation via the diethoxymethylsilyl group, the ethenylphenyl (vinyl) group can participate in a separate, organic polymerization. This allows for the creation of a hybrid organic-inorganic network. Typically, after the initial siloxane network is formed or during its formation, a radical initiator can be introduced to polymerize the vinyl groups, creating strong carbon-carbon cross-links between the siloxane chains. nih.gov This results in a densely cross-linked interpenetrating network with enhanced mechanical and thermal properties. researchgate.netnih.gov

Control over Morphology and Degree of Cross-linking

Key parameters for controlling the inorganic (siloxane) network include:

Water-to-Silane Ratio (r): A stoichiometric amount of water is required for complete hydrolysis. Using a sub-stoichiometric amount of water leads to incomplete hydrolysis and results in a less condensed, more linear polymer structure. Conversely, a large excess of water can accelerate hydrolysis and drive the condensation reaction to completion, yielding a more highly cross-linked and denser network. osti.gov

Catalyst (pH): Acidic catalysts (e.g., HCl) promote a rapid hydrolysis step but a slower condensation step. This allows for the formation of long, chain-like polymers that entangle to form the gel network, often resulting in microporous materials with high surface area. Basic catalysts (e.g., NH4OH) accelerate the condensation reaction, favoring the formation of dense, highly branched clusters that aggregate into larger, non-porous or macroporous particles. researchgate.net

Solvent: The choice of solvent affects the solubility of the silane precursor and the growing oligomers. A solvent that promotes miscibility between the silane and water can lead to a more homogeneous reaction and a uniform network. researchgate.net

Temperature: Higher temperatures increase the rates of both hydrolysis and condensation, accelerating gelation time. researchgate.net This can lead to a more compact and less ordered network structure.

The table below summarizes how different sol-gel reaction parameters influence the resulting network.

ParameterConditionEffect on Hydrolysis RateEffect on Condensation RateResulting Network Morphology
Catalyst (pH) Low (Acidic)FastSlowLinear, lightly branched chains; microporous
High (Basic)SlowFastDense, highly branched clusters; macroporous or non-porous
Water/Silane Ratio LowIncompleteSlowLow cross-link density; more organic character
HighFast, CompleteFastHigh cross-link density; dense network
Temperature LowSlowSlowMore ordered structures; longer gel time
HighFastFastMore compact, less uniform structures; shorter gel time

Monomer Functionality: The fact that this compound has two hydrolyzable ethoxy groups means it acts as a network-former in the inorganic phase. The single vinyl group allows for the formation of linear organic polymer chains that cross-link the inorganic framework. Co-polymerizing with multifunctional vinyl monomers (e.g., divinylbenzene) can further increase the cross-link density of the organic phase. nih.gov

By carefully tuning both the sol-gel chemistry and the organic polymerization conditions, a wide range of materials with tailored properties—from dense, rigid solids to highly porous gels—can be fabricated. mdpi.comrsc.org

Polymerization and Copolymerization Dynamics of the Ethenylphenyl Group

Homopolymerization of [(4-Ethenylphenyl)diethoxymethyl]silane

Homopolymerization would involve the linking of this compound monomers to form a polymer with repeating units of this silane (B1218182).

Radical Polymerization Mechanisms and Kinetics

The radical polymerization of the vinyl group on the phenyl ring is expected to follow the standard mechanistic steps of initiation, propagation, and termination. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), would be used to generate initial radicals that react with the monomer.

Controlled Radical Polymerization Strategies

Controlled radical polymerization (CRP) techniques are employed to synthesize polymers with predictable molecular weights, narrow molecular weight distributions, and controlled architectures. rsc.org Strategies such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) could theoretically be applied to this compound, given its structural similarity to styrene (B11656), a monomer readily polymerized by these methods.

The application of these techniques would allow for the synthesis of well-defined homopolymers and block copolymers incorporating the silane monomer. Despite this potential, specific studies detailing the successful application of CRP strategies to this compound, including optimal catalysts, chain transfer agents, and reaction conditions, are not available in the existing literature.

Copolymerization Studies with Diverse Comonomers

Copolymerization of this compound with other vinyl monomers, such as styrene or methyl methacrylate (B99206) (MMA), would yield copolymers with properties derived from both monomer units. The silane moiety, for instance, could enhance adhesion or serve as a site for subsequent cross-linking reactions.

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are critical parameters that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same or the other monomer. mdpi.com These ratios predict the composition and microstructure of the resulting copolymer. For a copolymerization involving this compound (M1) and a comonomer (M2), the reactivity ratios would be defined as:

r1 = k11 / k12

r2 = k22 / k21

Where k11 and k22 are the rate constants for homopolymerization, and k12 and k21 are the rate constants for copolymerization.

An extensive search of the literature did not yield any studies that have determined the monomer reactivity ratios for the copolymerization of this compound with any comonomers. Without experimental data, the precise composition of copolymers at different monomer feed ratios cannot be predicted.

Influence of Comonomer Structure on Copolymerization Pathways

The structure of a comonomer significantly influences copolymerization behavior. For example, in copolymerization with vinyl silanes, the position of the silicon atom relative to the vinyl group can affect reactivity. univ.kiev.ua While no specific studies exist for this compound, research on analogous systems, such as the copolymerization of vinyl triethoxysilane (B36694) (VTES) with methyl methacrylate (MMA), has been conducted. univ.kiev.uauniv.kiev.ua In such systems, the comonomer structure dictates the electronic and steric environment of the propagating radical, influencing the rate of incorporation and the final polymer structure.

Mechanistic Insights into Copolymer Formation

The mechanism of copolymer formation depends on the relative reactivities of the monomers. For instance, studies on the copolymerization of vinyl acetate (B1210297) (VAc) and vinyl alkoxysilanes have shown that the kinetics can be complex and are not always explained solely by the monomer reactivity ratios, especially in emulsion systems where hydrolysis of the silane can occur. rsc.org For this compound, the bulky diethoxymethylsilyl group on the phenyl ring could sterically hinder the approach of a propagating radical, potentially lowering its reactivity compared to styrene. However, without empirical data from copolymerization experiments, any mechanistic discussion remains speculative.

Cross-linking Mechanisms Induced by the Ethenylphenyl Moiety

The ethenylphenyl group of this compound, once incorporated into a polymer backbone, can participate in cross-linking reactions. This process transforms a linear or branched polymer into a three-dimensional network, significantly enhancing its mechanical strength, thermal stability, and chemical resistance.

Polymers containing unreacted ethenylphenyl groups can be cross-linked using free-radical initiators. This process is analogous to the vulcanization of rubber. Upon the addition of a peroxide initiator and heat, radicals are generated that can abstract a hydrogen atom from the polymer backbone or, more commonly, add across the double bond of the pendant ethenylphenyl group. This creates a new radical on the polymer chain, which can then react with another ethenylphenyl group on a neighboring chain, forming a covalent cross-link.

The efficiency of free-radical cross-linking is dependent on several factors, including the concentration of the cross-linking agent (the polymer with pendant vinyl groups), the type and concentration of the initiator, and the reaction temperature and time. The cross-link density, which is the number of cross-links per unit volume, directly influences the final properties of the material.

Table 2: Common Free-Radical Initiators for Cross-linking

InitiatorDecomposition Temperature (°C)
Benzoyl Peroxide100-120
Dicumyl Peroxide130-170
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane170-190

In some cases, polymers containing ethenylphenyl moieties can undergo thermal cross-linking without the need for an external initiator. At elevated temperatures, typically above 200°C, the vinyl groups can react with each other through a self-initiated free-radical polymerization mechanism. This process is often less controlled than initiator-induced cross-linking but can be effective for certain applications. The thermal stability of the resulting cross-linked network is generally high. frontiersin.org

The mechanism involves the thermal generation of radicals from the polymer itself, which then initiate the cross-linking reactions. The cross-linking of polystyrene, for example, can be achieved at high temperatures and leads to improved thermal stability. researchgate.net

Photoinitiated cross-linking offers spatial and temporal control over the curing process. In this method, a photoinitiator is added to the polymer containing the ethenylphenyl groups. Upon exposure to light of a specific wavelength (usually UV), the photoinitiator generates free radicals. These radicals then initiate the cross-linking reaction in a similar manner to the free-radical process described above.

This technique is particularly useful for coatings, adhesives, and in the fabrication of microelectronics, where precise patterning is required. The kinetics of photo-cross-linking can be very rapid, allowing for high throughput in manufacturing processes. The choice of photoinitiator and light source is critical to achieving the desired cross-linking efficiency and depth of cure.

Table 3: Classes of Photoinitiators for Radical Cross-linking

Photoinitiator ClassExcitation Wavelength Range (nm)
Acetophenones240-340
Benzophenones250-380
Acylphosphine Oxides350-420

Grafting Methodologies and Surface Modification Via the Ethenylphenyl Unit

Grafting-To Strategies

"Grafting-to" methods involve the attachment of pre-synthesized polymers with reactive end-groups onto a functionalized surface. This approach is generally simpler to implement than "grafting-from" but often results in lower grafting densities due to steric hindrance from the already attached polymer chains.

In this scenario, [(4-Ethenylphenyl)diethoxymethyl]silane would first be copolymerized with other monomers to create a polymer chain with pendant silane (B1218182) groups. This pre-formed polymer is then brought into contact with a suitable substrate. The diethoxymethylsilane (B37029) groups along the polymer backbone can then react with the surface hydroxyl groups to anchor the entire polymer chain to the surface.

A more common "grafting-to" approach utilizing this compound involves first anchoring the silane to the surface, as described previously. The exposed ethenylphenyl groups then serve as reactive sites for the attachment of pre-formed polymers.

For example, a polymer with a reactive end-group that can undergo a "click" reaction, such as an azide (B81097) or thiol, can be covalently attached to the vinyl group on the surface via reactions like the thiol-ene or azide-alkyne cycloaddition (after modification of the vinyl group to an alkyne).

Comparison of Grafting Strategies:

StrategyDescriptionAdvantagesDisadvantages
Grafting-From Polymer chains are grown from surface-immobilized initiators.High grafting density, precise control over film thickness.More complex multi-step synthesis.
Grafting-To Pre-formed polymers are attached to a functionalized surface.Simpler experimental procedure.Lower grafting density due to steric hindrance.

Mechanisms of Surface Covalent Bonding and Layer Formation

The covalent attachment of this compound to hydroxyl-bearing surfaces proceeds through a well-established mechanism involving hydrolysis and condensation reactions.

Hydrolysis: In the presence of water (often trace amounts on the substrate surface or in the solvent), the ethoxy groups (-OCH2CH3) of the silane are hydrolyzed to form silanol (B1196071) groups (-OH).

R-Si(OCH2CH3)2CH3 + 2H2O → R-Si(OH)2CH3 + 2CH3CH2OH

Condensation with Surface: The newly formed silanol groups then react with the hydroxyl groups (-OH) on the substrate surface (e.g., Si-OH on a silica (B1680970) surface) to form stable siloxane bonds (Si-O-Substrate), releasing water as a byproduct.

R-Si(OH)2CH3 + HO-Substrate → R-(CH3)Si(OH)-O-Substrate + H2O

Intermolecular Condensation: The silanol groups on adjacent silane molecules can also react with each other to form siloxane bonds (Si-O-Si), leading to the formation of a cross-linked polysiloxane network on the surface. This contributes to the robustness of the grafted layer.

2 R-Si(OH)2CH3 → R-(CH3)Si(OH)-O-Si(OH)(CH3)-R + H2O

The formation of a stable, covalently bound monolayer or a thin polymer-like film of the silane on the surface is the result of these interconnected reactions. The ethenylphenyl groups are oriented away from the surface, making them accessible for subsequent polymerization or functionalization steps. The quality and stability of the resulting layer are influenced by reaction conditions such as temperature, humidity, solvent, and the concentration of the silane.

Insufficient Information Available for this compound

Following a comprehensive review of available scientific literature and research data, it has been determined that there is insufficient public information to construct a detailed and scientifically accurate article on the chemical compound this compound, as per the specified outline. The required in-depth research findings, specific methodologies for surface modification, and quantitative data necessary for the creation of informational tables on its use in functionalized interfaces are not available in the public domain.

While general principles of silane grafting and surface modification are well-documented for other related silane compounds, the specific applications, reaction kinetics, and surface properties derived from using this compound have not been extensively reported in accessible scientific literature. Without peer-reviewed studies and established data, generating an article that meets the required standards of scientific accuracy and detail is not feasible at this time. Further research and publication on this specific compound are needed before a comprehensive summary of its grafting methodologies and applications can be compiled.

Formation of Organic Inorganic Hybrid Materials and Architectures

Integration of [(4-Ethenylphenyl)diethoxymethyl]silane into Siloxane Networks

The diethoxymethylsilyl functionality of this compound is the key to its integration into inorganic siloxane (Si-O-Si) networks through the sol-gel process. This process typically involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups, followed by their condensation to build the siloxane backbone.

A primary method for incorporating this compound into a robust inorganic matrix is through co-condensation with tetraalkoxysilanes, such as tetraethoxysilane (TEOS). semanticscholar.orgnih.govnih.gov In this process, both the this compound and TEOS precursors are hydrolyzed, often under acidic or basic catalysis, to generate their respective silanols. nih.gov These silanols then undergo condensation reactions with each other, forming a random, three-dimensional siloxane network.

The this compound units become covalently integrated into this network, with the 4-ethenylphenyl group acting as a pendant organic functionality. The molar ratio of this compound to TEOS is a critical parameter that allows for the precise tuning of the final material's properties. semanticscholar.orgmdpi.com Higher concentrations of the organosilane lead to a hybrid material with a more organic character, potentially increasing flexibility and hydrophobicity, while higher concentrations of TEOS result in a more rigid, glass-like material. nih.gov This co-condensation approach produces a Class II hybrid material, where the organic and inorganic components are linked by strong covalent bonds. sol-gel.net

Table 1: Influence of Precursor Ratio on Hybrid Material Properties (Illustrative)

Molar Ratio (Organosilane:TEOS)Resulting Network CharacterExpected Thermal StabilityExpected Mechanical Modulus
1:10Primarily inorganic, rigidHighHigh
1:3Balanced organic-inorganicModerate-HighModerate
1:1Primarily organic, flexibleModerateLower

This table illustrates general trends observed in organosilane-TEOS co-condensation systems. Actual values depend on specific reaction conditions.

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. utwente.nlpolymer-korea.or.kr this compound is an ideal candidate for forming the inorganic component of an IPN.

The synthesis of an IPN using this silane (B1218182) would typically involve a two-step process. First, an organic polymer network is formed through the polymerization of suitable monomers. Subsequently, the this compound, along with a crosslinker like TEOS, is swollen into this organic network. A sol-gel process is then initiated in situ, leading to the formation of a rigid siloxane network that is physically entangled with the pre-existing organic polymer network. utwente.nlnih.gov The presence of the two independent but interlocked networks can lead to enhanced mechanical properties, such as improved toughness and damping capabilities, compared to the individual components. utwente.nl

Tailoring Hybrid Material Architectures

The versatility of this compound extends to the fabrication of precisely controlled material architectures at the nanoscale.

Nanostructured hybrid composites can be synthesized by incorporating inorganic nanoparticles into a matrix derived from this compound. ohi-s.com In one approach, pre-synthesized nanoparticles (e.g., silica (B1680970), titania) are surface-treated with the silane. The diethoxymethylsilyl groups of the silane anchor to the nanoparticle surface through condensation with surface hydroxyl groups. The pendant ethenylphenyl groups then provide a reactive interface for polymerization, allowing the nanoparticles to be covalently bonded within a cross-linked organic polymer matrix. This "grafting to" method ensures a strong interfacial adhesion between the inorganic filler and the organic matrix, which is crucial for enhancing the mechanical properties of the composite material. ohi-s.commdpi.com

Alternatively, the sol-gel process involving this compound can be performed in the presence of a template or in a controlled precipitation manner to generate nanostructured silica domains functionalized with ethenylphenyl groups. These nanodomains can then be further processed or embedded within another matrix.

Core-shell nanoparticles, which consist of an inner core material coated with a shell of a different material, are of great interest for applications ranging from catalysis to drug delivery. mdpi.comnih.gov this compound can be used to create a functional organic-inorganic shell on various nanoparticle cores (e.g., silica, gold, iron oxide). nih.govnih.gov

The process typically involves dispersing the core nanoparticles in a solution where the hydrolysis and condensation of this compound (often with TEOS to control shell thickness and density) are initiated. mdpi.com The silane precursors condense onto the surface of the core particles, forming a uniform shell. The thickness and composition of this shell can be precisely controlled by adjusting reaction parameters such as precursor concentration and reaction time. nih.gov The resulting core-shell particles possess the properties of the core material combined with a surface rich in reactive ethenyl groups, making them suitable for subsequent functionalization or integration into larger polymer composites. mdpi.com

Table 2: Parameters for Controlling Silane Shell Formation (Illustrative)

ParameterEffect on Shell ThicknessEffect on Shell Density
Organosilane ConcentrationIncreaseDecrease (more organic)
TEOS ConcentrationIncreaseIncrease (more inorganic)
Reaction TimeIncreaseGenerally increases
Catalyst ConcentrationAffects reaction rateCan influence porosity

This table provides a qualitative overview of how different parameters can be adjusted to tailor the properties of the silane shell in a core-shell synthesis.

The sol-gel process used to form siloxane networks from this compound and co-precursors like TEOS offers several avenues for controlling the porosity and connectivity of the resulting hybrid matrix. The rate of hydrolysis and condensation, which can be manipulated by the pH of the reaction medium, plays a crucial role. sol-gel.net Acid-catalyzed reactions tend to produce weakly branched, polymeric structures that can lead to microporous materials upon drying. In contrast, base-catalyzed reactions promote the formation of more highly branched clusters, which can pack to form mesoporous structures.

The inclusion of the bulky 4-ethenylphenyl group from the organosilane itself can act as a network modifier, disrupting the dense packing of the siloxane network and thereby increasing the free volume or creating microporosity within the material. Furthermore, the use of porogens or templates during the sol-gel process, which are later removed by calcination or solvent extraction, can be employed to introduce well-defined meso- or macroporosity into the hybrid material, creating a high surface area scaffold functionalized with ethenylphenyl groups. semanticscholar.org

Theoretical and Computational Investigations of Reactivity and Structure

Molecular Modeling of Monomer and Oligomer Conformations

Molecular modeling serves as a foundational tool for understanding the three-dimensional structure of molecules, which dictates their physical and chemical properties. For the [(4-Ethenylphenyl)diethoxymethyl]silane monomer, computational methods like molecular mechanics (MM) or higher-level quantum mechanics (QM) would be employed to determine its most stable conformation. This involves calculating the potential energy as a function of bond rotations (dihedral angles), particularly around the Si-C(phenyl), C(phenyl)-C(ethenyl), and Si-O bonds. The goal is to identify the global energy minimum structure, which represents the most probable shape of the molecule in a low-energy state.

For oligomers, which are short chains formed from a few monomer units, these simulations become more complex. Modeling would focus on the conformations of dimers, trimers, and larger structures formed through the initial stages of polymerization. Such studies would predict how the individual units link together and arrange themselves in space, providing insight into the nascent structure of the resulting polymer.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution within a molecule. This is crucial for understanding its reactivity and interactions.

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most easily donated. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the orbital to which an electron is most easily accepted. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap suggests that the molecule requires less energy to become electronically excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, HOMO-LUMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The vinyl group and the phenyl ring are electron-rich, likely contributing significantly to the HOMO, while the silicon atom, bonded to electronegative oxygen atoms, would influence the LUMO.

Table 1: Theoretical Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron configuration.
Electrophilicity Index (ω) μ2 / (2η) Quantifies the ability of a molecule to accept electrons.

Note: This table represents the standard theoretical descriptors that would be calculated from a quantum chemical analysis of this compound.

While the monomer itself does not have strong hydrogen bond donors, its hydrolysis products (silanols, Si-OH) do. Computational analysis would investigate the potential for hydrogen bonding between these hydrolyzed monomers. These interactions are critical in the pre-polymerization stage, influencing the aggregation of monomers and the structure of the resulting sol-gel network.

Beyond hydrogen bonds, other non-covalent interactions like van der Waals forces and π-π stacking (between the phenyl rings of adjacent molecules) would be analyzed. These weaker forces play a significant role in the packing of molecules in the condensed phase and influence the morphology of the final polymer.

Advanced Analytical Characterization Techniques for Research Purposes

Spectroscopic Methods for Structural Elucidation and Compositional Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of [(4-Ethenylphenyl)diethoxymethyl]silane, providing detailed information about its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, as well as two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's connectivity and spatial arrangement can be obtained.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethenyl group, the phenyl ring, the methoxy (B1213986) groups, and the ethyl groups attached to the silicon atom. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal, allowing for the identification of the carbons in the ethenyl, phenyl, methoxy, and ethyl moieties. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

²⁹Si NMR spectroscopy is particularly valuable for the characterization of organosilicon compounds. It provides direct information about the silicon atom's chemical environment. The chemical shift of the silicon nucleus in this compound would be influenced by the nature of the substituents attached to it (ethenylphenyl, diethoxy, and methyl groups). The typical chemical shift range for tetracoordinate silicon in silanes can vary significantly depending on the electronegativity of the attached groups.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). These experiments are crucial for the definitive assignment of all ¹H and ¹³C NMR signals.

Table 1: Expected ¹H NMR Chemical Shifts for this compound This table presents expected values based on general knowledge of similar structures, as specific experimental data for the target compound was not found.

Protons Expected Chemical Shift (ppm) Multiplicity
Ethenyl (=CH₂) 5.2 - 5.8 Doublet of doublets
Ethenyl (=CH-) 6.6 - 6.8 Doublet of doublets
Phenyl (aromatic) 7.2 - 7.6 Multiplet
Methoxy (-OCH₃) 3.5 - 3.8 Singlet
Ethyl (-OCH₂CH₃) 3.6 - 3.9 Quartet
Ethyl (-OCH₂CH₃) 1.1 - 1.3 Triplet

Table 2: Expected ¹³C NMR Chemical Shifts for this compound This table presents expected values based on general knowledge of similar structures, as specific experimental data for the target compound was not found.

Carbon Atom Expected Chemical Shift (ppm)
Ethenyl (=CH₂) 114 - 116
Ethenyl (=CH-) 136 - 138
Phenyl (aromatic) 125 - 138
Methoxy (-OCH₃) 50 - 52
Ethyl (-OCH₂CH₃) 58 - 60
Ethyl (-OCH₂CH₃) 18 - 20

Fourier Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflectance FTIR (ATR-FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. ATR-FTIR is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

C-H stretching vibrations of the ethenyl and phenyl groups (typically above 3000 cm⁻¹).

C-H stretching vibrations of the aliphatic methyl and ethyl groups (typically below 3000 cm⁻¹).

C=C stretching vibrations of the ethenyl and phenyl groups (in the range of 1600-1450 cm⁻¹).

Si-O-C stretching vibrations , which are characteristic of alkoxysilanes and typically appear as strong bands in the 1100-1000 cm⁻¹ region.

Si-C stretching vibrations , which are generally weaker and appear at lower wavenumbers.

Table 3: Expected FTIR Absorption Bands for this compound This table presents expected values based on general knowledge of similar structures, as specific experimental data for the target compound was not found.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (aromatic/vinylic) stretch 3100 - 3000 Medium
C-H (aliphatic) stretch 2980 - 2850 Strong
C=C (aromatic/vinylic) stretch 1610 - 1450 Medium
Si-O-C stretch 1100 - 1000 Strong
C-H bend 1470 - 1370 Medium
Si-C stretch 800 - 700 Medium-Weak

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C=C stretching vibrations of the ethenyl and phenyl groups, as well as the Si-C bond vibrations. The combination of both FTIR and Raman data provides a more complete vibrational analysis of the molecule.

Table 4: Expected Raman Shifts for this compound This table presents expected values based on general knowledge of similar structures, as specific experimental data for the target compound was not found.

Functional Group Expected Raman Shift (cm⁻¹) Intensity
C=C (aromatic/vinylic) stretch 1630 - 1580 Strong
C-H (aromatic/vinylic) stretch 3100 - 3000 Medium
C-H (aliphatic) stretch 2980 - 2850 Strong
Si-C stretch 750 - 550 Medium

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing any potential mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries or through interpretation. GC-MS is highly effective for assessing the purity of a sample and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. While this compound is likely volatile enough for GC analysis, HPLC could be employed for the analysis of reaction mixtures containing this compound, especially if non-volatile starting materials or byproducts are present.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Different detectors, such as UV-Vis or refractive index detectors, can be used for the detection of the separated components. HPLC is a valuable tool for purity assessment and for monitoring the progress of reactions involving this compound.

Microscopic and Imaging Techniques for Morphological Characterization

Advanced microscopic techniques are indispensable for characterizing the morphology of materials synthesized using this compound. These methods provide critical insights into the surface topography, internal nanostructure, and elemental distribution, which are essential for understanding structure-property relationships in the resulting polymers, composites, and functionalized surfaces.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of materials derived from this compound, such as coatings or bulk polymers, SEM reveals crucial information about surface texture, porosity, and the distribution of different phases. For instance, when this silane (B1218182) is used to modify the surface of a substrate like silica (B1680970) gel, SEM images can show a distinct change from a smooth to a rougher, uneven surface, providing direct evidence of a successful modification. nih.gov In copolymers, SEM analysis can elucidate the surface morphology, revealing features like increased roughness or the development of porous structures. researchgate.net

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX) provides qualitative and quantitative elemental analysis of the sample's surface. researchgate.net An electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition in the analyzed area. For materials incorporating this compound, EDX is used to confirm the presence and assess the distribution of silicon (Si). An EDX map can show a homogeneous distribution of silicon across a coated surface, confirming the uniformity of the silane layer.

Table 1: Representative EDX Elemental Analysis of a Surface Modified with this compound

ElementAtomic % (Before Silanization)Atomic % (After Silanization)
Carbon (C)65.872.3
Oxygen (O)34.221.5
Silicon (Si)0.06.2

This interactive table showcases hypothetical data illustrating the change in surface elemental composition after applying a coating derived from this compound. The appearance of a significant silicon peak and shifts in carbon and oxygen percentages confirm the successful deposition of the silane.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

While SEM provides surface information, Transmission Electron Microscopy (TEM) is employed to investigate the internal nanostructure of materials. TEM offers much higher resolution, enabling the visualization of features at the atomic scale. This is particularly valuable for analyzing nanocomposites where this compound acts as a coupling agent or precursor for a silica network.

In research involving polymer nanocomposites, TEM can be used to assess the dispersion of nanoparticles within the polymer matrix. For example, if the silane is used in a sol-gel process to generate silica nanoparticles in situ within a polymer, TEM images would reveal the size, shape, and distribution of these silica domains. Agglomeration or uniform dispersion of these nanostructures, which critically affects the material's mechanical and thermal properties, can be directly observed. For block copolymers containing polythis compound segments, TEM can be used to visualize the phase-separated morphology, such as lamellar, cylindrical, or spherical domains.

Surface-Sensitive Analytical Methods

The performance of materials used in coatings, adhesion, and composites is often dictated by the chemistry of the outermost few nanometers of the surface. Surface-sensitive analytical techniques are therefore crucial for a comprehensive understanding of materials involving this compound, which is frequently used for surface functionalization.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing surface chemistry. researchgate.net It provides information on the elemental composition, empirical formula, and, most importantly, the chemical state of elements within the top 1-10 nanometers of a material's surface. researchgate.net This makes it exceptionally well-suited for confirming the covalent attachment and subsequent chemical reactions of silane coupling agents like this compound. flinders.edu.au

An XPS analysis involves irradiating the surface with X-rays and measuring the kinetic energy of emitted photoelectrons. A survey scan first identifies all the elements present on the surface. For a substrate successfully modified with this compound, the survey spectrum would show the appearance of Si 2p and Si 2s peaks. researchgate.net

High-resolution scans of specific elemental peaks provide detailed chemical state information.

Si 2p Spectrum: The binding energy of the Si 2p peak is highly sensitive to its chemical environment. In the unreacted silane, silicon is bonded to carbon (Si-C) and ethoxy groups (Si-O-C). After hydrolysis of the ethoxy groups and condensation on a surface or with other silane molecules, silicon forms siloxane bonds (Si-O-Si) and may also form bonds to the substrate (e.g., Si-O-Metal). Deconvolution of the Si 2p peak can quantify the relative amounts of these different species, confirming the degree of cross-linking and surface attachment.

C 1s Spectrum: The high-resolution C 1s spectrum can be deconvoluted to identify carbon in different chemical states, such as C-C/C-H from the phenyl and ethyl groups, and C-O from the ethoxy groups. A decrease in the C-O peak intensity after reaction provides evidence of hydrolysis.

O 1s Spectrum: The O 1s peak can distinguish between oxygen in the ethoxy groups (C-O-Si), siloxane bridges (Si-O-Si), and potentially hydroxyl groups (Si-OH) on the surface.

Table 2: Typical Binding Energies from High-Resolution XPS for a Surface Functionalized with this compound

ElementXPS PeakBinding Energy (eV)Chemical State Assignment
SiliconSi 2p~101.7Si-C (Phenyl/Methyl)
~102.5Si-O-C (Ethoxy group)
~103.4Si-O-Si (Siloxane network)
CarbonC 1s~284.8C-C, C-H (Aromatic/Aliphatic)
~286.5C-O (Ethoxy group)
OxygenO 1s~532.3C-O -Si
~533.0Si-O -Si

This interactive table presents typical binding energy values that would be observed in an XPS analysis, allowing researchers to confirm the chemical transformations of the silane from its initial state to a condensed, cross-linked network on a surface.

Catalytic Aspects in Chemical Transformations of 4 Ethenylphenyl Diethoxymethyl Silane

Catalysis in Organosilane Synthesis

The synthesis of organosilanes like [(4-Ethenylphenyl)diethoxymethyl]silane often involves the formation of a silicon-carbon bond. One of the most fundamental and widely used methods for creating this bond is the hydrosilylation of an unsaturated carbon-carbon bond. nih.gov In the context of the target molecule, this would typically involve the addition of a diethoxymethylsilane (B37029) (H-Si(OCH2CH3)2CH3) to 4-vinylstyrene. This reaction is predominantly catalyzed by transition metal complexes. nih.gov

Platinum-based catalysts are particularly effective and widely used in industrial and laboratory settings for hydrosilylation reactions. nih.govmdpi.com Compounds such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst are known to facilitate the addition of Si-H bonds across double bonds with high efficiency. mdpi.comtum.de The reaction catalyzed by Karstedt's catalyst generally proceeds with high regioselectivity, leading to the anti-Markovnikov product. nih.gov Rhodium complexes are also employed, although they may exhibit different selectivity compared to platinum catalysts. nih.gov

The choice of catalyst and reaction conditions can influence the efficiency and regioselectivity of the hydrosilylation process. nih.gov For instance, different catalysts may show varying selectivity, and the steric hindrance of the silane (B1218182) can also affect the outcome of the reaction. nih.gov While the direct synthesis of this compound via this method is not extensively detailed in the provided search results, the general principles of catalyzed hydrosilylation of vinyl arenes are well-established and applicable. nih.gov

Role of Catalysts in Hydrolysis and Condensation Reactions

It is important to note that catalysts for alkoxysilane hydrolysis are often also catalysts for the subsequent condensation reactions. gelest.com The pH of the system is a critical factor, with the minimum rates for hydrolysis and condensation occurring at approximately pH 7 and pH 4, respectively. adhesivesmag.com A change of one pH unit in either direction can lead to a tenfold increase in the reaction rate, assuming sufficient water is present. adhesivesmag.com

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy group, making it a better leaving group. unm.edu This is followed by a nucleophilic attack by water on the silicon atom. The condensation reaction in an acidic environment also involves protonation, either of a silanol (B1196071) or an alkoxy group, facilitating the formation of a siloxane bond.

The rate of hydrolysis under acidic conditions is influenced by the electronic effects of the substituents on the silicon atom. Electron-donating groups increase the rate of hydrolysis. unm.edu Acid-catalyzed sol-gel processes, particularly with low water-to-silane ratios, tend to produce weakly branched, polymer-like networks. unm.edu Common acidic catalysts used in sol-gel processing include mineral acids like hydrochloric acid (HCl) and nitric acid (HNO₃), as well as organic acids such as acetic acid. unm.edunih.gov The type of acid catalyst used can affect the gelation time and the microstructure of the resulting gel.

Table 1: Common Acidic Catalysts in Sol-Gel Processing and Their Effects

Catalyst Typical Concentration Key Effects on Sol-Gel Process
Hydrochloric Acid (HCl) 0.1 M - 1 M Promotes rapid hydrolysis, leads to linear or randomly branched polymers. unm.edunih.gov
Nitric Acid (HNO₃) Varies Similar to HCl, results in polymeric gels.
Acetic Acid Varies Can act as a buffer, influencing pH and reaction rates. nih.gov

In base-catalyzed sol-gel processing, the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate. unm.edu This is followed by the displacement of the alkoxy group. The condensation reaction is also accelerated by the presence of base, which deprotonates silanol groups to form more reactive silanolate anions.

The rate of hydrolysis under basic conditions is sensitive to the steric and electronic effects of the organic substituents. Electron-withdrawing groups attached to the silicon atom can significantly increase the hydrolysis rate. ingentaconnect.com Base-catalyzed reactions, especially with higher water-to-silane ratios, typically result in the formation of more highly branched clusters and, eventually, colloidal particles. unm.edu Ammonia is a commonly used basic catalyst in sol-gel processing, often leading to the formation of discrete, spherical silica (B1680970) particles. unm.edunih.gov

Table 2: Common Basic Catalysts in Sol-Gel Processing and Their Effects

Catalyst Typical Concentration Key Effects on Sol-Gel Process
Ammonia (NH₃) / Ammonium (B1175870) Hydroxide (NH₄OH) Varies Promotes particle growth, leading to colloidal or particulate gels. unm.edunih.gov
Sodium Hydroxide (NaOH) 1 N Used as a catalyst for polymerization. osti.gov

Catalyzed Polymerization and Copolymerization of the Ethenyl Group

The ethenyl (vinyl) group of this compound allows it to undergo polymerization and copolymerization, leading to the formation of polymers with pendant diethoxymethylsilyl groups. These reactions are typically initiated by radical initiators or catalyzed by transition metal complexes.

Free radical polymerization is a common method for polymerizing vinyl monomers. univ.kiev.ua This process is initiated by the decomposition of a radical initiator, which generates free radicals that then react with the vinyl group of the monomer. Common radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). mcmaster.ca

The polymerization of vinylsilanes via free radical methods can sometimes be inefficient. mcmaster.ca However, copolymerization of vinylsilanes with other vinyl monomers, such as methyl methacrylate (B99206), can be achieved using these initiators. univ.kiev.ua The resulting copolymers incorporate the silane units into the polymer backbone, providing a means to introduce the functionality of the silane into a polymeric material. univ.kiev.ua Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has also been employed to graft polymers from silica nanoparticles functionalized with a RAFT agent. benicewiczgroup.comresearchgate.netbenicewiczgroup.com This method allows for the synthesis of well-defined polymer brushes. benicewiczgroup.com

Table 3: Common Radical Initiators for Ethenyl Group Polymerization

Initiator Abbreviation Decomposition Method Typical Reaction Temperature
Azobisisobutyronitrile AIBN Thermal 60-80 °C univ.kiev.uamcmaster.ca

Transition metal catalysts offer another powerful route for the polymerization of olefins, including the ethenyl group of this compound. mdpi.comdntb.gov.ua Late transition metal complexes, particularly those based on iron, cobalt, and nickel, have been extensively studied for olefin polymerization. mdpi.com These catalysts can exhibit high efficiency in producing polymers with well-defined structures. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that utilizes a transition metal complex (e.g., copper halides with a ligand) as a catalyst. researchgate.netdntb.gov.ua ATRP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. dntb.gov.ua This method has been used to graft vinyl silanes from a polymer backbone, creating well-defined branched structures. researchgate.net Additionally, metallocene catalysts, which are early transition metal complexes, are also known to be highly active for ethylene (B1197577) polymerization and could potentially be adapted for the polymerization of vinyl-substituted silanes. dtic.milresearchgate.net

Table 4: Examples of Transition Metal Catalysis Systems for Polymerization

Catalysis System Metal Center Ligand/Co-catalyst Polymerization Type Key Features
ATRP Copper (Cu) dNbpy (4,4'-dinonyl-2,2'-bipyridine) Controlled Radical Well-controlled branch chain creation. researchgate.netdntb.gov.ua
Metallocene Catalysis Zirconium (Zr) Methylaluminoxane (MAO) Coordination High activity for ethylene polymerization. researchgate.net

Mechanistic Understanding of Catalytic Cycles

The catalytic transformations of this compound are primarily centered around its two reactive sites: the ethenyl (vinyl) group and the diethoxymethylsilyl group. The mechanistic pathways of these transformations are dictated by the choice of catalyst and reaction conditions, which can selectively activate one of these functional groups. The principal catalytic cycles involved are hydrosilylation at the vinyl group and palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, at the carbon-silicon bond.

Hydrosilylation of the Ethenyl Group

Hydrosilylation involves the addition of a hydrosilane (R₃Si-H) across the carbon-carbon double bond of the ethenyl group. This reaction is most commonly catalyzed by platinum complexes, although other transition metals like rhodium and iridium are also employed. mdpi.com The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.com

The catalytic cycle can be described in the following steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the hydrosilane to the low-valent platinum(0) catalyst, forming a platinum(II) hydride species.

Olefin Coordination: The ethenyl group of this compound then coordinates to the platinum(II) center.

Migratory Insertion: This is followed by the migratory insertion of the coordinated alkene into the platinum-hydrogen bond. This step can proceed in two ways, leading to either the α- or β-adduct, which determines the regioselectivity of the reaction.

Reductive Elimination: The final step is the reductive elimination of the resulting alkylsilyl group, which releases the product and regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

A key aspect of the mechanistic understanding is the factors influencing regioselectivity. For styrenic substrates, the addition of the silyl (B83357) group can occur at either the α- or β-carbon of the vinyl group. The outcome is often influenced by the steric and electronic properties of the catalyst and the silane.

Catalyst SystemSubstrate TypePredominant IsomerMechanistic Insight
Speier's Catalyst (H₂PtCl₆)Styrenesβ-isomerInsertion of the olefin into the Pt-H bond is favored at the terminal carbon.
Karstedt's CatalystStyrenesβ-isomerSimilar to Speier's catalyst, with high activity at low temperatures.
Rhodium ComplexesStyrenesVariableRegioselectivity is highly dependent on the ligand environment of the rhodium center.

Palladium-Catalyzed Hiyama Cross-Coupling

The diethoxymethylsilyl group can participate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of the organosilane with an organic halide or triflate. A crucial feature of the Hiyama coupling is the requirement of an activating agent, usually a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to facilitate the transmetalation step. organic-chemistry.orgwikipedia.org

The catalytic cycle for the Hiyama coupling is understood to proceed through the following key steps: wikipedia.orgnih.govcore.ac.uk

Oxidative Addition: A palladium(0) complex undergoes oxidative addition with an organic halide (Ar-X) to form a palladium(II) species. wikipedia.orgnih.gov

Activation of the Organosilane: Concurrently, the activating agent (e.g., fluoride ion) attacks the silicon atom of this compound. This forms a hypervalent pentacoordinate silicate (B1173343), which is more nucleophilic and capable of transmetalation. organic-chemistry.org

Transmetalation: The activated organosilane transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond of the product and regenerating the palladium(0) catalyst. wikipedia.orgnih.gov

The efficiency of the Hiyama coupling can be influenced by several factors, including the nature of the activating agent, the ligands on the palladium catalyst, and the solvent.

Catalyst/ActivatorSubstrate ScopeKey Mechanistic FeatureResearch Finding
Pd(PPh₃)₄ / TBAFAryl and vinyl halidesFormation of a pentacoordinate silicate intermediate is essential for transmetalation. organic-chemistry.orgBroad applicability for various cross-coupling partners.
PdCl₂(dppf) / KFAryl bromides and iodidesThe choice of fluoride source can influence reaction rates and yields.Potassium fluoride is a milder and more economical activating agent.
Pd(OAc)₂ / P(t-Bu)₃ / NaOHAryl chloridesFluoride-free conditions are possible with strong bases that can activate the silane.Expands the scope to include more challenging substrates like aryl chlorides.

The dual functionality of this compound presents opportunities for selective catalysis. By carefully selecting the catalyst and reaction conditions, it is possible to direct the transformation to either the ethenyl group or the silyl group, enabling the synthesis of a diverse range of functionalized organosilicon compounds.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing [(4-Ethenylphenyl)diethoxymethyl]silane with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including stoichiometric ratios of reagents (e.g., organosilane precursors), solvent selection (e.g., THF or ethanol-water mixtures), and pH adjustment (e.g., ~4.1 for hydrolysis activation). Purification steps such as vacuum distillation or filtration over celite are essential to isolate the compound. Reaction time (e.g., 23 hours at room temperature) and inert atmospheric conditions prevent side reactions .

Q. How should silane primers containing this compound be formulated for stability?

  • Methodological Answer : Formulations typically combine functional silanes (e.g., 1 vol.% organofunctional monomer) with cross-linkers (e.g., BTSE at 0.5–1.0 vol.%) in ethanol-water solvents (95:5 ratio). Hydrolysis activation at acidic pH (~4.1) for 23 hours ensures silanol group formation. Storage in dark conditions prevents photodegradation, and immediate use post-activation minimizes premature condensation .

Q. What standard characterization techniques are used to assess silane film quality?

  • Methodological Answer : Wettability is measured via sessile drop contact angle analysis. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization evaluate corrosion resistance. Surface morphology is characterized using scanning electron microscopy (SEM), while adhesion strength is tested via microshear bond tests under ISO 4049/6872 standards .

Advanced Research Questions

Q. How can factorial experimental design optimize this compound-based coatings?

  • Methodological Answer : A 3³ factorial design (three variables at three levels) is effective. Variables include silane concentration (e.g., 1–3%), silane ratio (e.g., APTES:GPTMS from 1:2 to 2:1), and hydrolysis time (e.g., 30–150 minutes). Response surface methodology (RSM) with software like Statistica 10 identifies significant factors (p < 0.05) and interactions. Model reliability is validated using R² > 0.80 .

Q. How to address discrepancies in reported physicochemical properties of this compound?

  • Methodological Answer : Contradictions in critical constants (e.g., boiling point, density) require replication of historical methods with modern instrumentation. For example, verifying silane purity via gas chromatography-mass spectrometry (GC-MS) and comparing results against outdated data (e.g., Adwentowski’s 1911 study). Computational modeling (e.g., molecular dynamics) can supplement experimental gaps .

Q. What advanced testing protocols evaluate adhesion performance in composite materials?

  • Methodological Answer : Microshear bond tests with resin-cement-ceramic interfaces under thermocycling (e.g., 5,000 cycles, 5–55°C) simulate aging. Fracture analysis via SEM identifies failure modes (adhesive vs. cohesive). Electrochemical tests in simulated body fluids (e.g., NaCl 0.9%) assess long-term stability. Synchrotron-based X-ray diffraction (XRD) detects interfacial crystallinity changes .

Data Contradiction Analysis

Q. How to resolve conflicting data on silane hydrolysis kinetics?

  • Methodological Answer : Discrepancies arise from variations in solvent composition, pH, and temperature. Controlled studies using nuclear magnetic resonance (NMR) to monitor silanol formation rates under standardized conditions (e.g., 25°C, pH 4.1) isolate variable effects. Comparative analysis of hydrolysis times (e.g., 1 vs. 23 hours) quantifies condensation thresholds .

Application-Specific Methodologies

Q. What protocols ensure reproducible silane application in biomedical coatings?

  • Methodological Answer : Dip-coating substrates in silane solutions (2–4% concentration) followed by oven drying (60–100°C, 1 hour) ensures uniform films. Surface pre-treatment (e.g., grit-blasting zirconia with 50 µm alumina) enhances mechanical interlocking. In-situ ellipsometry measures film thickness (target: 100–500 nm) for consistency .

Statistical and Computational Tools

Q. Which computational tools model this compound interactions?

  • Methodological Answer : Density functional theory (DFT) calculates adsorption energies on metal oxides (e.g., SiO₂ or TiO₂). Molecular dynamics (MD) simulations predict silane orientation (horizontal vs. vertical) on substrates. Software like COMSOL Multiphysics models diffusion kinetics in hybrid films .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.